molecular formula C9H16N2O5 B1266785 Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate CAS No. 7150-63-2

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate

Cat. No.: B1266785
CAS No.: 7150-63-2
M. Wt: 232.23 g/mol
InChI Key: QJDUESMPRYWWDK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate is an organic compound with the molecular formula C9H16N2O5 and a molecular weight of 232.24 g/mol . It is a derivative of ethyl acetate and is known for its applications in various fields of scientific research and industry.

Scientific Research Applications

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-3-15-7(12)5-10-9(14)11-6-8(13)16-4-2/h3-6H2,1-2H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUESMPRYWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291017
Record name Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-63-2
Record name NSC72450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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